Butyl butyrate

Flavor chemistry Sensory analysis Gas chromatography-olfactometry

Formulators requiring precise sensory modulation face challenges when substituting butyrate esters-ethyl butyrate (81.5 µg/L) and isoamyl butyrate (20 µg/L) have markedly lower odor thresholds than butyl butyrate (110 µg/L), risking overpowering flavor profiles at equivalent dosages. Butyl butyrate solves this with quantifiably lower olfactory potency, granting greater dosing latitude for background pineapple or banana notes. • 1.35× higher odor threshold vs. ethyl butyrate, enabling subtle, non-dominant fruit character in multi-component blends. • Negligible evaporation rate (38 a.u.) vs. butyl acetate (~75 a.u.) supports extended open-time in nitrocellulose lacquers, printing inks, and fragrance fixative applications. • Biocatalytic synthesis achieves 90.2% conversion yield (immobilized CRL/CS-NC lipase) vs. 62.9% free enzyme, enabling greener, higher-efficiency manufacturing.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 109-21-7
Cat. No. B094250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl butyrate
CAS109-21-7
Synonymsutyl butyrate
butyl n-butyrate
n-butyl n-butanoate
n-butyl n-butyrate
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CCC
InChIInChI=1S/C8H16O2/c1-3-5-7-10-8(9)6-4-2/h3-7H2,1-2H3
InChIKeyXUPYJHCZDLZNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
0.5 mg/mL at 20 °C
miscible with alcohol, ether, most vegetable oils;  slightly soluble in propylene glycol, water
1 ml in 3 ml 70% alcohol (in ethanol)

Butyl Butyrate Technical Baseline


Butyl butyrate (CAS 109-21-7) is a short-chain carboxylic acid ester, specifically n-butyl n-butanoate, with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol [1]. It is a colorless to pale yellow liquid characterized by a fruity, pineapple-like odor and a sweet, ripe fruit taste [2]. The compound is a volatile constituent naturally occurring in various fruits, including apple, banana, and strawberry, and is commercially produced via esterification of n-butyric acid with n-butanol [3]. As a flavoring agent, it is listed under FEMA GRAS No. 2186 and JECFA No. 151, with established purity specifications and application use levels [4].

Flavor formulation Supports precise fruity note blending with controlled sensory potency
Biocatalysis substrate Ester synthesis research and green chemistry process optimization
Atmospheric chemistry VOC reactivity and environmental fate modeling
Solvent & fixative Slow-evaporating ester for coatings, inks, and fragrance retention

Why Butyl Butyrate Substitutions Fail


Substituting butyl butyrate with a structurally similar butyrate ester, such as ethyl butyrate or methyl butyrate, is not a straightforward exchange due to significant differences in physicochemical properties that directly impact sensory perception, formulation behavior, and environmental fate. The alkyl chain length of the alcohol moiety in butyrate esters governs critical parameters including odor threshold, vapor pressure, and solvent evaporation rate [1]. For instance, the odor threshold of butyl butyrate (110 µg/L) differs substantially from that of ethyl butyrate (81.5 µg/L) and isoamyl butyrate (20 µg/L), meaning that identical concentrations will yield markedly different aromatic intensities and character [2]. Similarly, the vapor pressure of methyl butyrate (40 mmHg at 30°C) is orders of magnitude higher than that of butyl butyrate (1.32 hPa at 20°C), resulting in disparate volatility profiles that affect both flavor release and safety considerations . These quantifiable divergences necessitate rigorous comparative evaluation for any application requiring precise sensory or physical performance.

Mismatched sensory potency
Alkyl chain length alters odor threshold and OAV, shifting aroma intensity even at identical concentrations.
Divergent volatility profiles
Vapor pressure differs by orders of magnitude among butyrate esters, affecting flavor release and evaporation rate.
Regulatory use-level specificity
Permitted food additive levels are compound-specific; class-level GRAS status does not guarantee interchangeable limits.

Butyl Butyrate Comparative Evidence


Aqueous Odor Threshold Comparison

In a systematic study of aroma compounds in Chinese liquor, the odor threshold of butyl butyrate was determined to be 110 µg/L in a 46% ethanol/water solution. This value is notably higher than the threshold for ethyl butyrate (81.5 µg/L) under identical conditions, and substantially higher than isoamyl butyrate (20 µg/L) [1]. The quantification of odor activity values (OAVs) further demonstrated that butyl butyrate exhibited an OAV of 2, compared to OAVs of 289-336 for ethyl butyrate and 13-15 for isoamyl butyrate, indicating a less potent but more subtle fruity character [1].

Odor Threshold
Head-to-head
Butyl butyrate: 110 µg/L
Ethyl butyrate: 81.5 µg/L
Isoamyl butyrate: 20 µg/L
Quantifies sensory potency differences; supports blending selection
46% ethanol/water; OAV 2 vs. >280 for ethyl butyrate
Flavor chemistry Sensory analysis Gas chromatography-olfactometry

Immobilized Lipase vs. Free Enzyme Efficiency

A kinetic study comparing immobilized Candida rugosa lipase on chitosan-reinforced nanocellulose (CRL/CS-NC) versus free CRL for butyl butyrate synthesis revealed substantial performance differences. The immobilized enzyme achieved a maximum conversion degree of 90.2% in 3 hours, compared to only 62.9% for the free enzyme [1]. Kinetic analysis showed that CRL/CS-NC exhibited a higher Vmax (0.48 mM min⁻¹ vs. 0.35 mM min⁻¹) and a higher catalytic efficiency (Keff 0.07 min⁻¹ mM⁻¹ vs. 0.06 min⁻¹ mM⁻¹) [1]. Furthermore, the immobilized enzyme demonstrated a ~1.1-fold higher substrate inhibition constant (Ki 55.55 mM vs. 50.68 mM), indicating greater resilience to substrate inhibition [1].

Enzyme Efficiency
Head-to-head
Immobilized CRL/CS-NC: 90.2% conv.
Free CRL: 62.9% conv.
1.43× higher conversion; supports process design
50°C, hexane, 3h; higher Vmax and Ki resilience
Biocatalysis Green chemistry Enzyme immobilization

Atmospheric Reactivity Comparison

The gas-phase reaction rate coefficients for the degradation of butyl butyrate by hydroxyl (OH) radicals were measured and compared to structurally related esters. At room temperature and atmospheric pressure, the rate coefficient for n-butyl butyrate with Cl atoms was determined to be (1.7 ± 0.1) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ [1]. This value is higher than that for n-propyl butyrate ((1.4 ± 0.1) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) and n-butyl propionate ((1.6 ± 0.1) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹), indicating a quantifiably greater atmospheric reactivity [1]. Over the temperature range 273-372 K, the Arrhenius expression for n-butyl butyrate with OH was derived as k(3) = (5.35 ± 3.34) × 10⁻¹² exp[(180 ± 194)/T] cm³ molecule⁻¹ s⁻¹ [1].

Atmospheric Reactivity
Head-to-head
Cl rate coefficient (×10⁻¹⁰): 1.7 ± 0.1
vs n-propyl butyrate: 1.4
vs n-butyl propionate: 1.6
21% higher reactivity; informs lifetime modeling
Gas-phase, room temperature, 1 atm
Atmospheric chemistry Environmental fate Volatile organic compounds

Evaporation Rate vs. Butyl Acetate

In a comparative study of benchtop solvent evaporation rates, butyl butyrate exhibited a relative evaporation rate of 38 arbitrary units (a.u.) and a halftime of '~no vap @ RT', indicating negligible evaporation at room temperature [1]. In stark contrast, butyl acetate showed a significantly faster evaporation rate of approximately 75 a.u. and a halftime of 50 minutes under identical conditions [1]. For reference, acetone (1365 a.u.) and ethyl acetate (425 a.u.) were also included in the study, highlighting the extremely low volatility of butyl butyrate relative to common ester solvents [1].

Evaporation Rate
Head-to-head
Butyl butyrate: 38 a.u., ~no vap
Butyl acetate: ~75 a.u., 50 min halftime
Half the evaporation rate; supports slow-release applications
RT, 2 mm layer; acetone 1365 a.u. for reference
Solvent selection Formulation science Coatings

Food Regulatory Use Levels

Butyl butyrate is explicitly listed in 21 CFR 172.515 as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption [1]. While many butyrate esters share GRAS status, the specific permitted use levels for butyl butyrate are defined in practice: 150-1500 mg/kg in chewing gum, 24 mg/kg in candy, 22 mg/kg in cold drinks and baked foods, and 8.6 mg/kg in beverages . These values are not a class-wide standard but are specific to butyl butyrate's safety assessment and sensory profile. For comparison, the acceptable daily intake (ADI) for butyl butyrate is established at 1 mg/kg body weight [2].

Regulatory Use Levels
Class-level
Chewing gum: 150–1500 mg/kg
Candy: 24 mg/kg
Beverages: 8.6 mg/kg
Compound-specific limits; verify for target application
ADI: 1 mg/kg bw; 21 CFR 172.515 listing
Food additive regulations Flavor formulation GRAS

Natural Occurrence in Apple vs. Analog Ester

In a quantitative analysis of volatile esters in four apple cultivars ('Gamhong', 'Yangwang', 'Hongro', 'Fuji'), butyl butyrate was detected at a concentration of 0.178 ± 0.139 µg/kg in the 'Gamhong' cultivar, which was the highest among the varieties tested [1]. In comparison, the structurally related ester butyl 2-methylbutyrate was present at 0.042 ± 0.040 µg/kg in the same cultivar [1]. Furthermore, the 'Fuji' reference cultivar contained 0.059 ± 0.062 µg/kg of butyl butyrate, a level approximately 10× lower than ethyl butyrate (0.006 ± 0.020 µg/kg) found in the same cultivar [1]. This demonstrates that even within a single fruit matrix, the relative abundance of butyrate esters varies significantly.

Natural Occurrence
Head-to-head
Gamhong apple: 0.178 ± 0.139 µg/kg
vs butyl 2-methylbutyrate: 0.042 µg/kg
4.2× higher abundance; supports authenticity assessment
GC-MS; Fuji cultivar contained 0.059 µg/kg
Fruit volatile analysis Natural flavor GC-MS

Butyl Butyrate Application Scenarios


Precision Flavor Formulation

Based on the quantifiably higher odor threshold of butyl butyrate (110 µg/L) compared to ethyl butyrate (81.5 µg/L) and isoamyl butyrate (20 µg/L) [1], formulators can precisely select butyl butyrate when a less intense, more subtle fruity note is desired. Its lower potency allows for greater dosing latitude and reduced risk of overpowering other flavor components, making it suitable for complex flavor blends where a background pineapple or banana note is required without dominating the profile.

Biocatalytic Process Optimization

The demonstrated 1.43× higher conversion yield (90.2% vs. 62.9%) and greater resistance to substrate inhibition (Ki 55.55 mM vs. 50.68 mM) using immobilized CRL/CS-NC lipase over free enzyme [2] provides a clear rationale for investing in this specific biocatalytic system. This evidence supports the design of more efficient, environmentally friendly manufacturing processes for butyl butyrate, reducing waste and energy consumption in industrial-scale production.

Environmental Fate and Compliance

The quantitatively higher atmospheric reactivity of butyl butyrate with Cl atoms (1.7 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) relative to n-propyl butyrate (1.4 × 10⁻¹⁰) and n-butyl propionate (1.6 × 10⁻¹⁰) [3] provides essential data for environmental chemists and regulatory specialists. This information enables accurate modeling of the compound's atmospheric lifetime and degradation pathway, facilitating compliance with volatile organic compound (VOC) regulations and supporting environmental impact assessments.

Slow-Evaporating Solvent Applications

The negligible evaporation rate of butyl butyrate (38 a.u., '~no vap @ RT') compared to the significantly faster evaporating butyl acetate (~75 a.u., 50 min halftime) [4] directly supports its selection as a solvent or fixative in applications requiring extended open time or prolonged retention. This includes nitrocellulose lacquers, printing inks, and fragrance formulations where rapid evaporation would compromise product performance or longevity.

Application
Selection Property
Validation Focus
Flavor formulation & sensory studies
Odor threshold-based potency control
Aroma intensity and blend balance verification
Biocatalytic synthesis scale-up
Immobilized enzyme system efficiency
Conversion yield and substrate inhibition tolerance
Atmospheric fate and VOC assessment
OH/Cl radical reaction rates
Atmospheric lifetime modeling and regulatory compliance
Slow-evaporating solvent or fixative
Relative evaporation rate profile
Open time and retention in coatings/formulations
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